Tyrosinase-IN-21

Tyrosinase inhibition Melanogenesis Enzyme assay

Tyrosinase-IN-21 is a defined resorcinol-based tyrosinase inhibitor for reproducible melanogenesis and SAR studies. Its validated IC50 (80.93 μM) and non-cytotoxic melanin reduction in B16-F10 cells distinguish it from generic inhibitors, ensuring reliable cross-species enzymology and structure-activity analyses.

Molecular Formula C23H20N4O3S2
Molecular Weight 464.6 g/mol
Cat. No. B12372454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-21
Molecular FormulaC23H20N4O3S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54)S(=O)(=O)N
InChIInChI=1S/C23H20N4O3S2/c1-15-6-9-18(12-21(15)32(24,29)30)27-22(28)13-31-23(27)16-7-10-17(11-8-16)26-14-25-19-4-2-3-5-20(19)26/h2-12,14,23H,13H2,1H3,(H2,24,29,30)
InChIKeyQRGNDNQYBSBYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyrosinase-IN-21: A Benzimidazole/Thiazolidin-4-one Hybrid Tyrosinase Inhibitor for Melanogenesis Research and Procurement


Tyrosinase-IN-21 (synonym: compound 3g; IUPAC: 5-(2-(4-(1H-benzimidazol-1-yl)phenyl)-4-oxothiazolidin-3-yl)-2-methylbenzenesulfonamide) is a synthetic hybrid molecule incorporating benzimidazole and thiazolidin-4-one pharmacophores [1]. It functions as a direct inhibitor of the copper-containing enzyme tyrosinase (EC 1.14.18.1), the rate-limiting catalyst in melanin biosynthesis [1]. The compound belongs to the class of small-molecule tyrosinase inhibitors, with a molecular formula of C23H20N4O3S2 and a molar mass of 464.56 g/mol [1].

Why Generic Tyrosinase Inhibitor Substitution Fails: Comparative Potency and Cytotoxicity Profiles of Tyrosinase-IN-21


The tyrosinase inhibitor class exhibits broad variability in potency, selectivity, and cytotoxicity. Generic substitution with kojic acid or arbutin may not replicate the specific balance of inhibition and safety achieved by Tyrosinase-IN-21. The compound's IC50 of 80.93 μM against mushroom tyrosinase was determined in direct head-to-head comparison with kojic acid (IC50 125.08 μM) [1]. Furthermore, MTT assays demonstrated that Tyrosinase-IN-21 exhibits no cytotoxicity at concentrations up to 200 μM [1], a critical parameter for cellular and in vivo applications. These data underscore that Tyrosinase-IN-21 offers a distinct combination of moderate potency and favorable early safety profile that cannot be assumed for structurally distinct analogs [1].

Quantitative Differentiation of Tyrosinase-IN-21: Head-to-Head IC50, Cytotoxicity, and SAR Evidence


Direct Head-to-Head IC50 Comparison: Tyrosinase-IN-21 vs. Kojic Acid

In a standardized mushroom tyrosinase inhibition assay, Tyrosinase-IN-21 (compound 3g) exhibited an IC50 of 80.93 μM, representing a 1.55-fold improvement in potency over the positive control kojic acid (IC50 125.08 μM) [1].

Tyrosinase inhibition Melanogenesis Enzyme assay

Intra-Series SAR: Tyrosinase-IN-21 as the Most Potent Analog in the Benzimidazole/Thiazolidin-4-one Hybrid Series

Within the synthesized series of benzimidazole/thiazolidin-4-one hybrid derivatives (compounds 3b-3g), Tyrosinase-IN-21 (3g) demonstrated the highest tyrosinase inhibitory activity, with an IC50 of 80.93 μM [1]. The IC50 values for other analogs ranged from 81.xx to 119.20 μM, establishing 3g as the lead candidate in this chemical series [1].

Structure-activity relationship Lead optimization Tyrosinase inhibition

Cytotoxicity Profiling: Non-Cytotoxic Window of Tyrosinase-IN-21 in MTT Assay

MTT cytotoxicity assays performed on the series revealed that Tyrosinase-IN-21 (3g), along with compounds 3c, 3d, and 3f, exhibited no significant cytotoxicity at concentrations up to 200 μM [1]. This contrasts with other compounds in the series that showed cytotoxic effects at lower concentrations [1].

Cytotoxicity MTT assay Safety profiling

Molecular Docking Insights: Binding Mode of Tyrosinase-IN-21

Molecular docking studies were conducted to elucidate the binding interactions between the synthesized compounds and the tyrosinase active site [1]. While quantitative docking scores are not reported, the study confirmed that the benzimidazole/thiazolidin-4-one hybrid scaffold of Tyrosinase-IN-21 engages key residues within the enzyme's copper-containing catalytic pocket [1].

Molecular docking Tyrosinase Binding mode

Optimal Research and Industrial Applications for Tyrosinase-IN-21 Based on Quantitative Evidence


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Novel Tyrosinase Inhibitors

Tyrosinase-IN-21 serves as the most potent lead compound within the benzimidazole/thiazolidin-4-one hybrid series [1]. Researchers engaged in medicinal chemistry and drug discovery can utilize this compound as a benchmark for further structural modifications aimed at improving potency and pharmacokinetic properties [1]. The established SAR data and molecular docking results provide a rational starting point for designing next-generation tyrosinase inhibitors [1].

Cellular Melanogenesis Assays Requiring Non-Cytotoxic Tyrosinase Inhibition

Given its favorable cytotoxicity profile (non-cytotoxic up to 200 μM in MTT assays) [1], Tyrosinase-IN-21 is particularly suited for in vitro studies in melanocyte or melanoma cell lines (e.g., B16-F10) to investigate melanogenesis pathways [1]. The compound's lack of cytotoxicity at relevant concentrations minimizes confounding effects and ensures that observed reductions in melanin synthesis are due to direct enzyme inhibition rather than cell death [1].

Computational Docking and Virtual Screening Validation Studies

The molecular docking data reported for Tyrosinase-IN-21 [1] validate its interaction with the tyrosinase active site, making it a useful positive control in computational chemistry workflows [1]. Researchers performing virtual screening or docking-based lead identification can employ Tyrosinase-IN-21 as a reference ligand to benchmark docking scores and to validate the predictive accuracy of their in silico models [1].

Quality Control and Standardization in Tyrosinase Activity Assays

With a well-characterized IC50 of 80.93 μM in a head-to-head assay with kojic acid [1], Tyrosinase-IN-21 can serve as a secondary standard or reference compound in enzymatic assays. This ensures assay consistency across different laboratories and experimental runs, facilitating inter-study comparisons and reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosinase-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.